Cas no 2229694-46-4 (tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate)

tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate
- EN300-1873301
- 2229694-46-4
- tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate
-
- インチ: 1S/C14H23NO3/c1-11(16)7-10-14(8-5-6-9-14)15-12(17)18-13(2,3)4/h7,10H,5-6,8-9H2,1-4H3,(H,15,17)/b10-7-
- InChIKey: RGBKUNTYZZQYQS-YFHOEESVSA-N
- ほほえんだ: O(C(C)(C)C)C(NC1(/C=C\C(C)=O)CCCC1)=O
計算された属性
- せいみつぶんしりょう: 253.16779360g/mol
- どういたいしつりょう: 253.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1873301-0.5g |
tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |
2229694-46-4 | 0.5g |
$1027.0 | 2023-09-18 | ||
Enamine | EN300-1873301-2.5g |
tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |
2229694-46-4 | 2.5g |
$2100.0 | 2023-09-18 | ||
Enamine | EN300-1873301-5.0g |
tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |
2229694-46-4 | 5g |
$3105.0 | 2023-06-01 | ||
Enamine | EN300-1873301-10g |
tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |
2229694-46-4 | 10g |
$4606.0 | 2023-09-18 | ||
Enamine | EN300-1873301-0.1g |
tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |
2229694-46-4 | 0.1g |
$943.0 | 2023-09-18 | ||
Enamine | EN300-1873301-0.05g |
tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |
2229694-46-4 | 0.05g |
$900.0 | 2023-09-18 | ||
Enamine | EN300-1873301-10.0g |
tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |
2229694-46-4 | 10g |
$4606.0 | 2023-06-01 | ||
Enamine | EN300-1873301-5g |
tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |
2229694-46-4 | 5g |
$3105.0 | 2023-09-18 | ||
Enamine | EN300-1873301-0.25g |
tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |
2229694-46-4 | 0.25g |
$985.0 | 2023-09-18 | ||
Enamine | EN300-1873301-1.0g |
tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |
2229694-46-4 | 1g |
$1070.0 | 2023-06-01 |
tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamateに関する追加情報
tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate: A Comprehensive Overview
The compound tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate (CAS No. 2229694-46-4) is a highly specialized organic compound with significant applications in various fields. This compound, often referred to as tert-butyl cyclopentylcarbamate derivative, has garnered attention due to its unique structural properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. Recent studies have highlighted its role in enhancing the efficiency of drug delivery systems and its ability to act as a versatile building block in organic synthesis.
The molecular structure of tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate is characterized by a cyclopentane ring substituted with a carbamate group and a tert-butyl moiety. The presence of the 3-keto group on the butenyl chain introduces additional functionality, making this compound highly reactive under specific conditions. Researchers have explored its reactivity in various synthetic pathways, including nucleophilic additions and cyclization reactions, which have opened new avenues for its application in medicinal chemistry.
One of the most promising areas of research involving this compound is its role in drug delivery systems. Studies have demonstrated that tert-butyl cyclopentylcarbamate derivatives can serve as effective carriers for hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly valuable in the development of targeted therapies for chronic diseases such as cancer and cardiovascular disorders.
In addition to its pharmaceutical applications, tert-butyl N-1-(3-oxobut-1-en-1-y) has shown potential in agrochemicals. Its ability to act as a plant growth regulator has been explored in recent agricultural studies, where it has been shown to enhance crop yield and resistance to environmental stressors. This dual functionality underscores the versatility of this compound across multiple industries.
From a synthetic perspective, the preparation of tert-butyl cyclopentylcarbamate derivatives involves a series of well-defined steps that ensure high purity and reproducibility. The use of advanced catalytic systems and green chemistry principles has further enhanced the sustainability of its production processes. These advancements have made it possible to scale up production while maintaining environmental standards.
Recent breakthroughs in computational chemistry have also provided deeper insights into the electronic properties of tert-butyl N-(3 oxobut 1 en 1 yl)cyclopentane carbamate. Quantum mechanical simulations have revealed its electronic structure, which plays a crucial role in determining its reactivity and stability under different conditions. These findings have paved the way for more precise predictions of its behavior in complex chemical systems.
In conclusion, tert-butyl N-(3 oxobut 1 en 1 yl)cyclopentane carbamate (CAS No. 2229694 46 4) stands out as a multifaceted compound with immense potential across various scientific domains. Its unique structural features, combined with cutting-edge research findings, position it as a key player in advancing modern chemical technologies.
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